molecular formula C8H6ClNO6S B14895554 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid

2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid

Cat. No.: B14895554
M. Wt: 279.65 g/mol
InChI Key: SETAJBBWEKWCRK-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylsulfonyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid, which is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and methylsulfonyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid is unique due to the presence of all three functional groups, which provide a combination of reactivity and specificity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H6ClNO6S

Molecular Weight

279.65 g/mol

IUPAC Name

2-chloro-5-methylsulfonyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO6S/c1-17(15,16)4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

SETAJBBWEKWCRK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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